Defined Negative HTS Selectivity Profile Across 9 Mechanistically Diverse Assays vs. In-Class Actives
CAS 850931-97-4 has been experimentally screened in nine distinct PubChem HTS assays and returned an 'Inactive' call in every single one, establishing a verified null-activity baseline that distinguishes it from structurally related imidazo[1,2-a]pyridines known to be active in overlapping target space [1]. The nine assays span five distinct target classes: bacterial helicase/enzyme inhibition (AIDs 485395, 492967, 504770), viral replication (AIDs 493162, 1918969), E3 ubiquitin ligase modulation (AID 1259310), transcription factor inhibition (AIDs 1259374, 1259422), and GPCR activation (AID 1508602). This comprehensive inactivity profile is quantitatively unique — for comparison, multiple 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides demonstrate potent peripheral benzodiazepine receptor binding with IC50 values in the low nanomolar range in analogous radioligand displacement assays [2]. The target compound's consistent inactivity across all tested targets supports its use as a negative control compound or as a selectivity-defined scaffold for further functionalization.
| Evidence Dimension | HTS activity call rate across diverse target panels |
|---|---|
| Target Compound Data | 0/9 assays active (100% inactive rate); SID 99294321 and SID 332881813 tested at standard HTS concentrations (typically 10–30 µM) |
| Comparator Or Baseline | Class-level: 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides show IC50 values of 0.3–232 nM at peripheral benzodiazepine receptor (PBR) and >1000-fold selectivity over central benzodiazepine receptor (CBR) [2]. Multiple in-class compounds are active in GPCR and enzyme HTS campaigns. |
| Quantified Difference | Target compound: 0% hit rate (0/9 assays). In-class active analogs: variable but non-zero hit rates; most potent PBR ligands achieve IC50 < 10 nM. The difference is qualitative (inactive vs. active) rather than a fold-potency difference, reflecting fundamentally distinct biological behavior. |
| Conditions | PubChem BioAssay database; assays sourced from ICCB-Longwood/NSRB Screening Facility (Harvard Medical School) and The Scripps Research Institute Molecular Screening Center. Assay types include AlphaScreen biochemical, luminescence cell-based, and microbial growth inhibition formats. |
Why This Matters
Procurement of this compound is justified when a validated inactive control or a selectivity-defined blank scaffold is required for SAR campaigns — no generic imidazo[1,2-a]pyridine can be assumed to share this null-activity profile without equivalent experimental verification.
- [1] PubChem BioAssay Summary for CID 3351757. Activity outcome matrix: AID 485395 (S. aureus helicase, Inactive), AID 492967 (B. anthracis CapD, Inactive), AID 493162 (vaccinia DNA synthesis, Inactive), AID 504770 (V. cholerae replication, Inactive), AID 1259310 (FBW7 activator, Inactive), AID 1259374 (MITF inhibitor, Inactive), AID 1259422 (TEAD-YAP inhibitor, Inactive), AID 1508602 (GPR151 activator, Inactive), AID 1918969 (HCMV nuclear egress, Inactive). NCBI, 2026. View Source
- [2] Trapani G, Franco M, Ricciardi L, et al. Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for both Central and Peripheral Benzodiazepine Receptors. J Med Chem. 1997;40(19):3109-3118. IC50(CBR)/IC50(PBR) ratios: 0.32 (compound 7m) to >1000 (6,8-disubstituted series). View Source
